molecular formula C18H17N3O3 B1264070 1-Pyrrolidinyl-[5-(6-quinolinyloxymethyl)-3-isoxazolyl]methanone

1-Pyrrolidinyl-[5-(6-quinolinyloxymethyl)-3-isoxazolyl]methanone

Cat. No. B1264070
M. Wt: 323.3 g/mol
InChI Key: KAEPEHRFCSWKBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-pyrrolidinyl-[5-(6-quinolinyloxymethyl)-3-isoxazolyl]methanone is a member of quinolines.

Scientific Research Applications

Spectroscopic Properties

The spectroscopic properties of related compounds, specifically those involving quinolinyloxymethyl and pyrrolidinyl groups, have been extensively studied. These studies focus on understanding the electronic absorption, excitation, and fluorescence properties of these compounds in various solvents. This research provides insight into the potential applications of these compounds in fields like fluorescence spectroscopy and quantum chemistry calculations (Al-Ansari, 2016).

Antibacterial Activity

Compounds with a structure similar to 1-Pyrrolidinyl-[5-(6-quinolinyloxymethyl)-3-isoxazolyl]methanone have shown promising antibacterial activity. For instance, certain quinolone derivatives demonstrated potent antibacterial effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) (Inoue et al., 1994), (Asahina et al., 2008).

Neuroprotective Potential

Studies have explored the neuroprotective potential of compounds structurally similar to 1-Pyrrolidinyl-[5-(6-quinolinyloxymethyl)-3-isoxazolyl]methanone. These studies highlight the effectiveness of specific mGlu1 and mGlu5 receptor antagonists in providing neuroprotection in vitro and in vivo models of diseases (Szydlowska et al., 2007).

Antimicrobial and Antioxidant Activities

Compounds with pyrazole moieties, related to the chemical structure , have been synthesized and tested for antimicrobial and antioxidant activities. These studies provide an understanding of the potential applications of such compounds in treating bacterial infections and as antioxidants (Lynda, 2021).

Anxiolytic Effects

Research into compounds with similar structures has also delved into their anxiolytic effects. These studies are important for understanding the potential of such compounds in treating anxiety disorders (Pietraszek et al., 2005).

Synthesis and Chemical Properties

There is significant research on the synthesis and chemical properties of compounds structurally related to 1-Pyrrolidinyl-[5-(6-quinolinyloxymethyl)-3-isoxazolyl]methanone. This research includes the synthesis of various derivatives and their subsequent analysis, providing valuable information for potential applications in chemical synthesis and drug development (Michael et al., 1990), (Belyaeva et al., 2018).

properties

Product Name

1-Pyrrolidinyl-[5-(6-quinolinyloxymethyl)-3-isoxazolyl]methanone

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

pyrrolidin-1-yl-[5-(quinolin-6-yloxymethyl)-1,2-oxazol-3-yl]methanone

InChI

InChI=1S/C18H17N3O3/c22-18(21-8-1-2-9-21)17-11-15(24-20-17)12-23-14-5-6-16-13(10-14)4-3-7-19-16/h3-7,10-11H,1-2,8-9,12H2

InChI Key

KAEPEHRFCSWKBY-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)C2=NOC(=C2)COC3=CC4=C(C=C3)N=CC=C4

Canonical SMILES

C1CCN(C1)C(=O)C2=NOC(=C2)COC3=CC4=C(C=C3)N=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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